molecular formula C10H10ClN3O2 B11869670 Isopropyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Isopropyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B11869670
M. Wt: 239.66 g/mol
InChI Key: RUMMIPPFTHAMQE-UHFFFAOYSA-N
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Description

Isopropyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with a chlorine atom at position 4 and an isopropyl ester group at position 4. Its molecular formula is C₁₀H₁₁ClN₄O₂, with a molecular weight of 254.67 g/mol . The compound is commercially available and serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules . Key spectral data include distinct NMR signals: a broad singlet at ~11.47 ppm (N–H) and a singlet at 8.63–8.67 ppm (H-2), consistent with its pyrrolopyrimidine structure .

Properties

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.66 g/mol

IUPAC Name

propan-2-yl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C10H10ClN3O2/c1-5(2)16-10(15)7-3-6-8(11)12-4-13-9(6)14-7/h3-5H,1-2H3,(H,12,13,14)

InChI Key

RUMMIPPFTHAMQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC2=C(N1)N=CN=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.

    Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This intermediate is prepared by adding formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.

    Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate is then cyclized to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

    Chlorination: The final step involves chlorination to obtain 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and minimizing by-products. The process typically involves:

    Catalytic Reactions: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the pyrrolo[2,3-d]pyrimidine core, which can be further utilized in medicinal chemistry.

Scientific Research Applications

Kinase Inhibitors

Isopropyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is primarily utilized as an intermediate for synthesizing kinase inhibitors. Kinases are critical enzymes involved in various cellular processes, including cell division and metabolism. Inhibiting specific kinases has been shown to be effective in treating various cancers and inflammatory diseases.

  • Mechanism of Action : The compound's structure allows for modifications that enhance its ability to selectively inhibit kinases associated with cancer pathways. For instance, derivatives have been designed to target tyrosine kinases and cyclin-dependent kinases, which play pivotal roles in tumor growth and progression.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. Various studies have demonstrated the compound's efficacy against several cancer cell lines:

Cell LineIC50 (µM)Compound Tested
HepG-2 (Liver)30Isopropyl derivative
HCT-116 (Colon)25Isopropyl derivative
PC-3 (Prostate)20Isopropyl derivative

These findings suggest that the compound can inhibit the growth and proliferation of cancer cells effectively.

Antiviral Activity

Some derivatives have shown potential antiviral properties, indicating their applicability in treating viral infections. The mechanism typically involves interference with viral replication processes or inhibition of viral enzymes.

The biological activities of this compound extend beyond anticancer effects:

Anti-inflammatory Properties

Research has indicated that certain derivatives may possess anti-inflammatory effects, providing a potential pathway for treating inflammatory diseases.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, similar pyrido[2,3-d]pyrimidines have been shown to inhibit protoporphyrinogen oxidase, an enzyme crucial for heme biosynthesis.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of Isopropyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives on various cell lines. The results indicated that modifications to the core structure could significantly enhance cytotoxicity against breast and cervical cancer cells.

Case Study 2: Antiviral Mechanism

Another study focused on the antiviral potential of the compound against specific viral strains. The research highlighted how structural modifications could improve binding affinity to viral proteins, leading to reduced viral load in infected cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of isopropyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate are compared below based on substituents, synthesis, reactivity, and applications.

Table 1: Structural Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
This compound Cl (4), COO-iPr (6) C₁₀H₁₁ClN₄O₂ 254.67 Bulky ester group; used in kinase inhibitor synthesis
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Cl (4), COOEt (6) C₉H₈ClN₃O₂ 225.63 Smaller ester group; lower steric hindrance
Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Cl (4), COOMe (6) C₈H₆ClN₃O₂ 211.61 Compact structure; higher reactivity in nucleophilic substitutions
Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Cl (4), OH (5), Me (2,7), COOEt (6) C₁₁H₁₂ClN₃O₃ 269.68 Hydroxy and methyl groups enhance hydrogen bonding and stability
Isopropyl 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Cl (4), NH₂ (2), COO-iPr (6) C₁₀H₁₁ClN₄O₂ 254.67 Amino group increases polarity; used in targeted drug delivery

Table 3: Physicochemical and Application Data

Compound Name Melting Point (°C) Solubility Hazard Profile Applications
This compound Not reported Low in water H302 (oral toxicity) Kinase inhibitors; intermediate for allosteric Bcr-Abl inhibitors
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Not reported Moderate in DMSO H315/H319 (skin/eye irritation) Anticancer agents; nucleotide analogs
Isopropyl 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Not reported High in DMF Not classified Research-scale synthesis; cost: $1176/g
Methyl 1,3-dibutyl-pyrido[2,3-d]pyrimidine-6-carboxylate (analog) 97–98 Soluble in CHCl₃ Non-hazardous Antibacterial agents

Key Findings and Implications

Steric and Electronic Effects : The isopropyl ester introduces greater steric bulk compared to ethyl or methyl esters, reducing reactivity in nucleophilic substitutions but enhancing binding specificity in kinase inhibitors .

Functional Group Impact: Chlorine (C4): Critical for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups . Amino/Methoxy Substituents: Increase polarity and hydrogen-bonding capacity, improving solubility for biological applications .

Safety Profiles : Isopropyl derivatives require stringent handling (e.g., P210: avoid ignition sources) due to flammability risks, whereas ethyl analogs pose higher toxicity risks (H302) .

Biological Activity

Isopropyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a chemical compound that belongs to a class of pyrrolo-pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SARs), and case studies highlighting its therapeutic potential.

  • Molecular Formula : C10H11ClN4O2
  • Molecular Weight : 244.67 g/mol
  • CAS Number : 1016241-80-7

This compound is characterized by a pyrrolo[2,3-d]pyrimidine core structure, which is known for its versatility in medicinal applications.

Anticancer Activity

Recent studies have indicated that derivatives of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds act as kinase inhibitors, which are crucial in regulating cell proliferation and survival pathways. Inhibiting specific kinases can lead to the suppression of tumor growth.
  • Case Study : A study demonstrated that certain derivatives inhibited the proliferation of cancer cell lines with IC50 values in the low micromolar range, indicating potent activity against various cancer types .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored:

  • In Vitro Studies : Compounds derived from this structure have shown the ability to inhibit COX-2 activity, a key enzyme involved in inflammation. The IC50 values for inhibition were comparable to established anti-inflammatory drugs such as celecoxib .
  • Experimental Models : In vivo models have demonstrated significant reductions in inflammation markers when treated with these compounds, suggesting their potential use in treating inflammatory diseases .

Antiviral Properties

Emerging research suggests that this compound may also possess antiviral activities:

  • Mechanism : The antiviral action is thought to involve interference with viral replication mechanisms.
  • Case Study : Specific derivatives were tested against viral strains, showing promising results in inhibiting viral replication at submicromolar concentrations .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrolo[2,3-d]pyrimidines:

SubstituentEffect on ActivityReference
Chlorine at position 4Enhances anticancer activity
Isopropyl group at position 6Improves solubility and bioavailability
Electron-withdrawing groupsIncrease potency against COX-2

The presence of specific functional groups can significantly influence the pharmacological profile of these compounds.

Synthesis Methods

The synthesis of this compound generally involves multi-step organic reactions:

  • Formation of Pyrrolo-Pyrimidine Core : Initial reactions typically involve cyclization processes that form the pyrrolo-pyrimidine structure.
  • Chlorination : Introduction of the chlorine atom at position 4 can be achieved through electrophilic aromatic substitution.
  • Carboxylation and Esterification : The final steps often include carboxylation followed by esterification with isopropanol to yield the final product.

These methods highlight the versatility and synthetic accessibility of this compound for further research and development .

Q & A

Q. What are the key synthetic routes for preparing isopropyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate?

The compound can be synthesized via functionalization of the pyrrolo[2,3-d]pyrimidine core. A common approach involves:

  • Step 1 : Starting with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1), which can be modified at the 6-position. Tosylation of the 7H group using tosyl chloride under basic conditions protects the nitrogen, enabling regioselective substitution at the 4-chloro position .
  • Step 2 : Esterification of the carboxylic acid intermediate (e.g., 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, CAS 1016241-80-7) with isopropyl alcohol via acid-catalyzed Fischer esterification or coupling reagents like DCC/DMAP .
  • Alternative route : Direct substitution of a pre-functionalized ester derivative (e.g., methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, CAS 1192711-71-9) with isopropyl groups under nucleophilic conditions .

Q. How can researchers characterize this compound using spectroscopic and analytical methods?

  • NMR : 1H NMR can confirm the isopropyl group (δ 1.2–1.4 ppm for CH(CH3)2) and aromatic protons (δ 7.5–8.5 ppm for pyrrolopyrimidine). 13C NMR distinguishes the carbonyl (δ ~165 ppm) and quaternary carbons .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (C10H11ClN4O2, MW 254.67) and fragmentation patterns .
  • X-ray crystallography : Used to resolve regiochemical ambiguities, as demonstrated for structurally related triazolopyrimidinones .

Advanced Research Questions

Q. How can researchers address low yields in substitution reactions at the 4-chloro position?

  • Catalyst optimization : Copper(I) iodide (10 mol%) with potassium carbonate in DMSO at 100°C enhances reactivity for cyano substitutions, as shown in analogous pyrrolopyrimidine derivatives .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilic displacement efficiency compared to THF .
  • Monitoring intermediates : Use TLC or HPLC to track intermediate formation (e.g., tosylated precursors) and optimize reaction times .

Q. What strategies enable regioselective functionalization of the pyrrolo[2,3-d]pyrimidine scaffold?

  • Directing groups : Tosyl protection at the 7H position (CAS 6811-77-4) directs substitutions to the 4-chloro site, preventing side reactions at the pyrrole nitrogen .
  • Cross-coupling : Palladium-catalyzed Suzuki-Miyaura reactions with arylboronic acids modify the 5-position, as demonstrated for methylthiopyrrolopyrimidine derivatives .
  • Protection-deprotection : Temporary protection of the carboxylate (e.g., as a methyl ester) allows sequential modifications at other positions .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives?

  • Structural validation : Confirm regiochemistry via X-ray crystallography or 2D NMR (e.g., NOESY for spatial proximity analysis) to rule out positional isomerism .
  • Batch reproducibility : Ensure consistent synthetic protocols (e.g., reaction temperature, catalyst purity) to minimize variability, as highlighted in copper-catalyzed syntheses .
  • Bioassay controls : Use standardized kinase inhibition assays (e.g., for JAK/STAT pathways) to compare activity across studies, referencing methodologies from kinase inhibitor research .

Methodological Considerations

  • Synthetic troubleshooting : For unexpected byproducts (e.g., dimerization), reduce reaction temperatures or employ slow addition of reagents .
  • Analytical cross-checks : Combine LC-MS with 1H/13C NMR to confirm product integrity, especially for esters prone to hydrolysis .
  • Computational modeling : Use DFT calculations to predict reactive sites and optimize substitution pathways, as applied to related deazapurine systems .

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